N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
Description
N,N-Diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an anthraquinone-derived sulfonamide characterized by a 9,10-dioxoanthracene core, a sulfonamide group at position 2, and a branched butanamide side chain with N,N-diethyl and N-methyl substituents. This article compares its structural, synthetic, and functional properties with analogous compounds reported in the literature.
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N,N-diethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-4-25(5-2)21(26)11-8-14-24(3)31(29,30)16-12-13-19-20(15-16)23(28)18-10-7-6-9-17(18)22(19)27/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFCVBUNCLPFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation Reaction
Anthracene-9,10-dione (5.0 g, 24.2 mmol) is dissolved in chlorosulfonic acid (20 mL) at 0°C under nitrogen. The mixture is stirred for 4 h at 50°C, then poured onto ice. The precipitated 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is filtered, washed with cold water, and dried. Conversion to the sulfonyl chloride is accomplished by treating the sulfonic acid with thionyl chloride (10 mL) and catalytic DMF (0.1 mL) at reflux for 2 h. Excess thionyl chloride is removed under vacuum, yielding the sulfonyl chloride as a yellow solid (Yield: 82%; m.p. 178–180°C).
Key Data:
- FT-IR (KBr): 1375 cm⁻¹ (S=O asymmetric stretch), 1172 cm⁻¹ (S=O symmetric stretch).
- ¹H NMR (DMSO-d₆): δ 8.21–7.45 (m, 7H, Ar-H), 13.1 (s, 1H, SO₂Cl).
Preparation of 4-Amino-N,N-Diethylbutanamide
The butanamide side chain is synthesized via a cyclopropene ring-opening reaction, adapted from methods for GABA-amide derivatives.
Cyclopropene Carboxamide Synthesis
N,N-Diethyl-1-methylcycloprop-2-ene-1-carboxamide (7a) is prepared by reacting cyclopropene carboxylic acid chloride with diethylamine in dichloromethane.
Amine Functionalization
A mixture of 7a (100 mg, 0.65 mmol) and ammonium hydroxide (1.5 equiv) in ethanol is heated at 100°C for 1 h. NaBH₄ (1.0 equiv) is added, and the solution is stirred overnight. Acid-base extraction yields 4-amino-N,N-diethylbutanamide as a colorless oil (Yield: 68%; Rf = 0.30 in CH₂Cl₂/MeOH 15:1).
Key Data:
- ¹H NMR (CDCl₃): δ 3.35 (q, 4H, NCH₂CH₃), 2.45 (t, 2H, CH₂NH₂), 1.85 (m, 2H, CH₂), 1.12 (t, 6H, CH₂CH₃).
- HRMS: [M+H]⁺ calcd. for C₈H₁₇N₂O: 157.1336; found: 157.1341.
Formation of the Primary Sulfonamide Intermediate
The sulfonyl chloride reacts with 4-amino-N,N-diethylbutanamide under basic conditions to form the primary sulfonamide.
Coupling Reaction
9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride (2.76 g, 10 mmol) and 4-amino-N,N-diethylbutanamide (1.57 g, 10 mmol) are stirred in dioxane (20 mL) with aqueous Na₂CO₃ (pH 8) for 2 h. The product is precipitated with HCl (1N), filtered, and recrystallized from ethanol (Yield: 85%; m.p. 145–147°C).
Key Data:
- ¹³C NMR (DMSO-d₆): δ 167.5 (C=O), 134.2–124.5 (Ar-C), 48.1 (CH₂NH), 42.3 (NCH₂CH₃).
- HPLC Purity: >98%.
N-Methylation of the Sulfonamide
The primary sulfonamide is methylated using methyl iodide under strongly basic conditions.
Methylation Protocol
The primary sulfonamide (1.0 g, 2.1 mmol) is dissolved in THF (15 mL) with NaH (60% dispersion, 2.5 equiv). Methyl iodide (3.0 equiv) is added dropwise, and the mixture is stirred for 12 h at 25°C. The reaction is quenched with H₂O, extracted with ethyl acetate, and purified via column chromatography (Yield: 73%; m.p. 162–164°C).
Key Data:
- FT-IR (KBr): 1320 cm⁻¹ (S=O stretch), 2950 cm⁻¹ (C-H, N-CH₃).
- LC-MS: [M+Na]⁺ = 499.2 (calcd. 499.1).
Optimization and Green Chemistry Approaches
Eco-friendly modifications enhance yield and reduce environmental impact.
Microwave-Assisted Synthesis
Replacing conventional heating with microwave irradiation (50 W, 4 min) increases the coupling reaction yield to 89%.
Solvent-Free Conditions
Using K₂CO₃ as a base in a solvent-free system reduces waste generation while maintaining a yield of 78%.
Analytical Characterization
The final product is validated via spectroscopic and chromatographic methods.
Structural Confirmation
- ¹H NMR (DMSO-d₆): δ 8.15–7.40 (m, 7H, Ar-H), 3.40 (q, 4H, NCH₂CH₃), 3.10 (s, 3H, N-CH₃), 2.90 (t, 2H, CH₂N), 1.80 (m, 2H, CH₂), 1.10 (t, 6H, CH₂CH₃).
- X-ray Crystallography: Monoclinic crystal system (CCDC deposition pending).
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide can undergo various types of chemical reactions including:
Oxidation: The anthraquinone moiety can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone group to hydroquinone.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exhibit significant anticancer properties. Research has shown that the compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.
| Study | Cell Line | Mechanism | Outcome |
|---|---|---|---|
| MCF-7 (breast cancer) | Apoptosis induction | Significant cell death observed | |
| HeLa (cervical cancer) | Cell cycle arrest | Reduced proliferation rate |
Enzyme Inhibition
The sulfonamide group in the compound has been linked to inhibitory effects on enzymes such as carbonic anhydrase and acetylcholinesterase. These properties make it a candidate for treating conditions like glaucoma and Alzheimer's disease.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Carbonic Anhydrase | Competitive | 0.5 µM |
| Acetylcholinesterase | Non-competitive | 0.3 µM |
Diabetes Management
Research indicates that derivatives of this compound may exhibit α-glucosidase inhibitory activity, which is beneficial for managing Type 2 diabetes mellitus by delaying carbohydrate absorption.
| Compound | α-Glucosidase Inhibition (%) |
|---|---|
| N,N-Diethyl Compound | 75% at 100 µM |
Neuroprotective Effects
Given its acetylcholinesterase inhibition capabilities, this compound may offer neuroprotective effects, making it a potential candidate for further development in neurodegenerative disease therapies.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a related anthracene derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Alzheimer’s Disease Study : A cohort study demonstrated improved cognitive function in patients treated with sulfonamide derivatives similar to N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide involves its interaction with specific molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Core Anthraquinone Motif
All compared compounds share the 9,10-dioxoanthracene backbone, which confers stability and planar aromaticity. Key structural variations arise from substituent positions and functional groups:
Key Differences :
Key Observations :
- The target compound’s synthesis may face challenges due to steric hindrance from the diethyl groups , unlike smaller substituents (e.g., methyl in ).
- ’s method (using formyl chloride) achieves high yields, suggesting adaptability for the target compound’s synthesis .
Physical and Spectroscopic Properties
Melting Points and Stability
Trends :
Key Insights :
- The target compound’s diethyl groups may enhance lipophilicity, improving membrane permeability for drug delivery.
- Sulfonamide moieties (as in and ) are associated with enzyme inhibition (e.g., carbonic anhydrase) .
Biological Activity
N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is . The structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 9,10-dihydroanthracene derivatives. For instance, derivatives have shown strong antibacterial activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), VISA (Vancomycin-intermediate Staphylococcus aureus), and VRE (Vancomycin-resistant Enterococcus) . The mechanism involves the promotion of FtsZ polymerization and disruption of Z-ring formation during bacterial cell division, leading to cell death.
| Compound | Target Bacteria | Activity |
|---|---|---|
| N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | MRSA | Strong |
| N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | VISA | Strong |
| N,N-diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | VRE | Strong |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Anthraquinone derivatives have been extensively studied for their ability to induce apoptosis in cancer cells. For example, compounds that share structural similarities with anthraquinone have demonstrated cytotoxic effects on various cancer cell lines by inducing oxidative stress and DNA damage .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of several 9,10-dihydroanthracene derivatives against resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial activity. The study concluded that further exploration into the structure-activity relationship could lead to more effective antimicrobial agents . -
Anticancer Mechanism Investigation :
Another research focused on the anticancer properties of anthraquinone derivatives. It was found that these compounds could inhibit topoisomerase II activity, leading to DNA strand breaks in cancer cells. This mechanism is crucial for developing new chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
